Furcloprofen
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Overview
Description
Furcloprofen is a chemical compound developed as an analgesic agent with anti-inflammatory properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has the molecular formula C15H11ClO3 . This compound is characterized by its unique structure, which includes a dibenzofuran moiety substituted with a chlorine atom and a carboxylic acid group.
Preparation Methods
The synthesis of furcloprofen involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors.
Chlorination: The dibenzofuran core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Introduction of the Carboxylic Acid Group:
Chemical Reactions Analysis
Furcloprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Furcloprofen has several scientific research applications, including:
Biology: The compound is investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for developing new pain-relief medications.
Medicine: this compound’s anti-inflammatory properties are explored for treating conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
Furcloprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Furcloprofen can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share a common mechanism of action (COX inhibition), this compound’s unique dibenzofuran structure sets it apart. This structure may contribute to its specific pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the NSAID class .
Similar Compounds
Ibuprofen: A widely used NSAID with a propionic acid moiety.
Naproxen: Another NSAID with a similar mechanism of action but different structural features.
Diclofenac: An NSAID with a distinct chemical structure and potent anti-inflammatory properties.
Properties
CAS No. |
58012-63-8 |
---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(8-chlorodibenzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-8(15(17)18)9-2-4-11-12-7-10(16)3-5-13(12)19-14(11)6-9/h2-8H,1H3,(H,17,18) |
InChI Key |
KWGCXQZMMAVJTB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Synonyms |
8-chloro-alpha-methyl-3-dibenzofuranacetic acid Ro 21-5521 Ro-21-5521 |
Origin of Product |
United States |
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